
3-Amino-5-methylpyrazine-2-carboxylic acid
Overview
Description
3-Amino-5-methylpyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylpyrazine-2-carboxylic acid with ammonia under specific conditions . The reaction typically requires a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction can produce 3-amino-5-methylpyrazine-2-methanol .
Scientific Research Applications
Pharmaceutical Applications
3-Amino-5-methylpyrazine-2-carboxylic acid serves as an important intermediate in the synthesis of several pharmaceutical agents:
- Glipizide : A third-generation sulfonylurea used for managing type 2 diabetes. The compound is critical in synthesizing glipizide, enhancing its therapeutic efficacy .
- Olbetam : A medication aimed at lowering blood lipid levels, where this compound acts as a precursor .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties:
- Antimycobacterial Activity : Compounds derived from this acid have been tested against Mycobacterium tuberculosis, showing minimal inhibitory concentrations (MIC) comparable to established antitubercular drugs like pyrazinamide. For instance, one derivative displayed an MIC of 12.5 µg/mL against M. tuberculosis .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
3-Amino-5-methylpyrazine Derivative | 12.5 | Antimycobacterial |
Pyrazinamide | 12.5-25 | Antimycobacterial |
Biotransformation and Environmental Applications
This compound has been utilized in biotransformation studies:
- Microbial Metabolism : Microbial strains such as Pseudomonas putida metabolize hydrocarbons, producing this compound as a byproduct. This highlights its potential role in bioremediation and biofuel production, showcasing its environmental significance .
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated various pyrazine derivatives, including this compound, for their antimicrobial activity against resistant strains of Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited MIC values as low as 1.56 µg/mL, demonstrating potent activity against these pathogens .
- Pharmaceutical Synthesis Case :
Mechanism of Action
The mechanism of action of 3-Amino-5-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-pyrazinecarboxylic acid
- 5-Methylpyrazine-2-carboxylic acid
- 3,5-Dimethylpyrazine-2-carboxylic acid
Uniqueness
3-Amino-5-methylpyrazine-2-carboxylic acid is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a carboxylic acid group makes it a versatile compound for various applications .
Biological Activity
3-Amino-5-methylpyrazine-2-carboxylic acid (also referred to as AMPC) is a pyrazine derivative that has garnered attention for its diverse biological activities. This compound exhibits significant interactions with various biomolecules, influencing metabolic pathways and cellular functions. This article provides a comprehensive overview of the biological activity of AMPC, including its biochemical properties, mechanisms of action, and potential applications in medicine.
AMPC is known to participate in various biochemical reactions, primarily through its interactions with enzymes and proteins. Key properties include:
- Enzyme Interaction : AMPC has been shown to inhibit fatty acid synthase (FAS) and aspartate decarboxylase (PanD), which are crucial in the biosynthesis of mycolic acids and acetyl-CoA, respectively.
- Cellular Effects : The compound modulates cell signaling pathways and gene expression, impacting cellular metabolism. For instance, it disrupts the nicotinamide pathway by inhibiting quinolinic acid phosphoribosyl transferase (QAPRTase), which can lead to altered energy production in cells.
The mechanism of action for AMPC involves specific binding interactions with molecular targets. Notably:
- Inhibition of Enzymes : AMPC acts as an inhibitor for enzymes such as FAS and PanD, leading to significant changes in metabolic pathways.
- Cellular Metabolism : Prolonged exposure to AMPC can result in substantial alterations in cellular metabolism, indicating that its effects are time-dependent.
Dosage Effects
The biological effects of AMPC vary significantly with dosage:
- Low Doses : At lower concentrations, AMPC may exhibit beneficial effects on cellular functions.
- High Doses : Conversely, higher concentrations can lead to toxicity and adverse effects, highlighting the importance of dosage in therapeutic applications.
Comparative Analysis
To understand the uniqueness of AMPC, it is essential to compare it with related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Amino-2-pyrazinecarboxylic acid | Amino group at position 3 | Antimicrobial activity against various pathogens |
5-Methylpyrazine-2-carboxylic acid | Methyl group at position 5 | Limited biological activity compared to AMPC |
3,5-Dimethylpyrazine-2-carboxylic acid | Two methyl groups at positions 3 and 5 | Enhanced lipophilicity but reduced solubility |
AMPC's specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a versatile compound for various applications.
Case Studies
Research has highlighted several applications of AMPC:
- Antimicrobial Activity : In vitro studies have demonstrated that AMPC exhibits significant antimicrobial properties against various bacterial strains. For example, derivatives of AMPC have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .
- Cytotoxicity Studies : In evaluations involving HepG2 liver cancer cells, certain derivatives of AMPC displayed varying levels of cytotoxicity, suggesting potential applications in cancer therapy .
- Structure-Activity Relationship (SAR) : Studies have explored the relationship between the chemical structure of AMPC derivatives and their biological activities. For instance, modifications in the carboxamidic moiety have been correlated with enhanced antimicrobial efficacy against mycobacterial strains .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for obtaining 3-Amino-5-methylpyrazine-2-carboxylic acid with high purity?
- Methodology : Synthesis typically involves multi-step organic reactions, starting from pyrazine derivatives. For example, condensation reactions with methylamine precursors followed by carboxylation. Optimization of reaction conditions (temperature, solvent, catalysts) is critical. Purification via column chromatography or recrystallization ensures high purity, as impurities can hinder downstream applications .
- Data Consideration : Monitor reaction progress using TLC or HPLC. Yield optimization may require iterative adjustments to stoichiometry and reaction time.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- NMR : H and C NMR identify proton environments (e.g., amino group at δ 6.5–7.0 ppm, carboxylic acid at δ 12–13 ppm) and carbon backbone .
- IR : Peaks at ~3400 cm (N-H stretch) and ~1700 cm (C=O stretch) confirm functional groups.
- X-ray Diffraction : Resolves hydrogen-bonding networks (intramolecular N-H···O interactions), which influence crystallinity .
Q. What solubility challenges are associated with this compound, and how can they be addressed?
- Methodology : The compound exhibits limited aqueous solubility due to its aromatic ring and hydrogen-bonding capacity. Solubility can be enhanced using polar aprotic solvents (DMSO, DMF) or pH adjustment (deprotonation of the carboxylic acid group in basic conditions). Micellar solubilization with surfactants is an alternative for biological assays .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug design?
- Methodology : Density Functional Theory (DFT) calculations assess electron density distribution, identifying nucleophilic/electrophilic sites. Molecular docking predicts interactions with biological targets (e.g., enzymes). For example, the amino group’s lone pair may coordinate metal ions in metalloenzyme inhibitors .
- Data Contradictions : If experimental bioactivity conflicts with predictions, reevaluate protonation states or solvation effects in simulations.
Q. What strategies improve the antimicrobial activity of derivatives of this compound?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, alkyl chains) to the pyrazine ring to enhance membrane permeability.
- Biological Evaluation : Test derivatives against Gram-positive/negative bacteria via MIC assays. Carboxamide derivatives (e.g., N-substituted 3-aminopyrazine-2-carboxamides) show enhanced activity due to improved target binding .
- Data Table :
Derivative | Substituent | MIC (µg/mL) |
---|---|---|
Parent | None | >64 |
Chloro | Cl | 8 |
Methyl | CH | 16 |
Q. How do metal chelates of this compound influence its pharmacological properties?
- Methodology : Synthesize chelates with Cu, Co, or Pt via reflux in ethanol/water. Characterize using UV-Vis (d-d transitions) and ESR spectroscopy. Chelation often stabilizes the compound, prolonging half-life in vivo. For example, Cu chelates exhibit enhanced antioxidant activity in radical scavenging assays .
- Data Contradictions : If chelates show reduced activity, assess metal-induced conformational changes or competitive binding with biological targets.
Q. Experimental Design & Data Analysis
Q. How to resolve discrepancies in crystallographic data for this compound?
- Methodology : Compare experimental (X-ray) and computational (DFT-optimized) bond lengths/angles. Discrepancies may arise from crystal packing forces vs. gas-phase calculations. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking, H-bonds) .
Q. What in silico tools are effective for optimizing its pharmacokinetic profile?
- Methodology :
- ADMET Prediction : Tools like SwissADME predict absorption (LogP), metabolism (CYP450 interactions), and toxicity.
- Bioisosteric Replacement : Replace the carboxylic acid with a tetrazole group to improve oral bioavailability while retaining acidity .
Properties
IUPAC Name |
3-amino-5-methylpyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H2,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWIQUHYWDRRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299348 | |
Record name | 3-amino-5-methylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-50-8 | |
Record name | 6761-50-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-5-methylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.